Methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate

Description

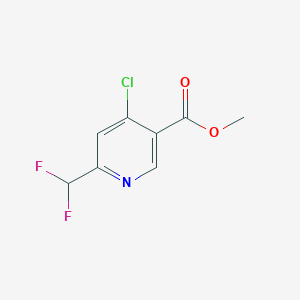

Methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate (CAS: 1805196-45-5) is a fluorinated pyridine derivative with the molecular formula C₈H₆ClF₂NO₂ and a molecular weight of 221.59 g/mol . This compound features a pyridine ring substituted with a chlorine atom at position 4, a difluoromethyl (-CHF₂) group at position 6, and a methyl ester at position 3. The difluoromethyl group enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in agrochemical and pharmaceutical research .

Its synthesis likely involves regioselective difluoromethylation, as described in , where radical-based methods enable precise functionalization of pyridine rings. The compound’s purity (≥95%) and structural integrity are confirmed via NMR, IR, and mass spectrometry, typical for such derivatives .

Properties

IUPAC Name |

methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO2/c1-14-8(13)4-3-12-6(7(10)11)2-5(4)9/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBZXJAQHJODEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate involves several steps. One common method includes the reaction of 4-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions may vary.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

Methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Steric Effects: The tert-butyl ester in CAS 2206752-25-0 increases steric bulk, which may reduce reactivity but improve solubility in non-polar solvents .

- Halogen Position : Bromine at position 2 (CAS 1804752-47-3) introduces a heavier atom, altering electronic distribution and possibly affecting binding affinity in biological targets .

Physicochemical Properties

| Property | This compound | Methyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |

|---|---|---|---|

| Lipophilicity (LogP) | ~2.1 (estimated) | ~2.5 (higher due to CF₃) | ~2.3 (Br increases polarity) |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Moderate in DMSO | Low in water, high in organic solvents | Similar to target compound |

Notes:

Biological Activity

Methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a pyridine ring substituted with a chloro group, a difluoromethyl group, and a carboxylate ester, which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The difluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The chloro substituent may also play a role in modulating the compound's reactivity and binding affinity to specific proteins or enzymes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against several cancer cell lines, including:

The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by morphological changes such as nuclear condensation and fragmentation.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It showed efficacy against various bacterial strains, including:

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

- Anticancer Research : A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant cell death and reduced viability compared to untreated controls (p < 0.05) .

- Antimicrobial Efficacy : In another investigation, the compound was tested against clinical isolates of S. aureus and E. coli. The results demonstrated that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.